Superior NOTUM Inhibitory Potency: 3.9 nM IC50 Compared to 33 μM Fragment Hit
1H-Benzimidazol-2-ylcyanamide demonstrates a NOTUM inhibitory IC50 of 3.90 nM, which is approximately 8,500-fold more potent than the early crystallographic fragment hit 2-phenoxyacetamide (IC50 = 33 μM) and roughly 1.7-fold more potent than the optimized lead compound ARUK3001185 (8l) which has an IC50 of 6.7 nM [1][2][3]. This level of potency places the compound among the most active fragment-sized NOTUM inhibitors reported to date.
| Evidence Dimension | NOTUM enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3.90 nM |
| Comparator Or Baseline | 2-Phenoxyacetamide (fragment hit): 33,000 nM; ARUK3001185 (lead compound): 6.7 nM |
| Quantified Difference | 8,461-fold improvement over 2-phenoxyacetamide; 1.7-fold improvement over ARUK3001185 |
| Conditions | Inhibition of human His6-tagged NOTUM (residues 81–451, Cys330Ser mutant) using OPTS substrate, incubated for 1 hour |
Why This Matters
The sub-10 nM potency establishes this fragment as a validated starting point for hit-to-lead optimization, reducing the synthetic burden required to achieve nanomolar activity in subsequent analogs.
- [1] BindingDB. (n.d.). BDBM50539248 (1H-benzimidazol-2-ylcyanamide) Affinity Data: NOTUM IC50 = 3.90 nM. Retrieved from BindingDB, University of California San Diego. View Source
- [2] Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. (2019). MedChemComm, 10(8), 1367–1372. DOI: 10.1039/C9MD00234H. View Source
- [3] Willis, N. J., et al. (2022). Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit. Journal of Medicinal Chemistry, 65(10), 7212–7230. DOI: 10.1021/acs.jmedchem.2c00262. View Source
